molecular formula C21H21N7O B10915316 6-cyclopropyl-1,3-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915316
M. Wt: 387.4 g/mol
InChI Key: HRSVAZPDMOISDF-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core. This can be achieved through various cyclization reactions, such as the condensation of hydrazine derivatives with pyridine carboxylic acids.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropylcarbene precursors.

    Attachment of the Triazole Ring:

    Final Coupling and Functionalization: The final step involves coupling the triazole-substituted phenyl group with the pyrazolo[3,4-b]pyridine core, followed by any necessary functional group modifications to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. This can be achieved using reagents like halogens, nucleophiles, or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are common reducing methods.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nucleophilic substitution can be performed using nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence key signaling pathways, such as the NF-kappaB pathway, which plays a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: This compound shares a similar pyrazole core but differs in its functional groups and overall structure.

    1,2,4-Triazolo[3,4-b]pyridine Derivatives: These compounds have a similar triazole-pyridine core but may vary in their substituents and functional groups.

Uniqueness

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N7O

Molecular Weight

387.4 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N7O/c1-13-19-17(9-18(15-5-6-15)25-20(19)27(2)26-13)21(29)24-16-7-3-14(4-8-16)10-28-12-22-11-23-28/h3-4,7-9,11-12,15H,5-6,10H2,1-2H3,(H,24,29)

InChI Key

HRSVAZPDMOISDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C

Origin of Product

United States

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